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molecular formula C6H2Br2O3S B8338182 (4,5-Dibromothiophen-2-yl)-oxo-acetic acid

(4,5-Dibromothiophen-2-yl)-oxo-acetic acid

Cat. No. B8338182
M. Wt: 313.95 g/mol
InChI Key: IXNAKDGIFUSFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613786B2

Procedure details

(4,5-Dibromothiophen-2-yl)-oxo-acetic acid ethyl ester (1.00 g, 2.92 mmol) was stirred in a mixture of 5 ml water and 1 N NaOH (3.65 ml, 3.65 mmol) at room temperature for 2 hours. The reaction was then poured into 2 N acetic acid, and extracted into 100 ml ethyl acetate. The ethyl acetate layer was dried over Na2SO4 and concentrated under vacuum to provide (4,5-dibromothiophen-2-yl)-oxo-acetic acid (788 mg, 86%). MS (M−H)−: 312.73; 1H NMR (300 MHz, DMSO-d6) δ7.98 (s).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.65 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[C:5]([C:7]1[S:8][C:9]([Br:13])=[C:10]([Br:12])[CH:11]=1)=[O:6])C.[OH-].[Na+].C(O)(=O)C>O>[Br:12][C:10]1[CH:11]=[C:7]([C:5](=[O:6])[C:4]([OH:14])=[O:3])[S:8][C:9]=1[Br:13] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(=O)C=1SC(=C(C1)Br)Br)=O
Name
Quantity
3.65 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into 100 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1Br)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 788 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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